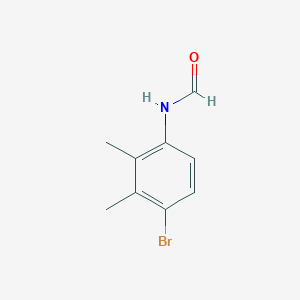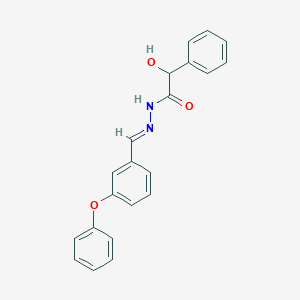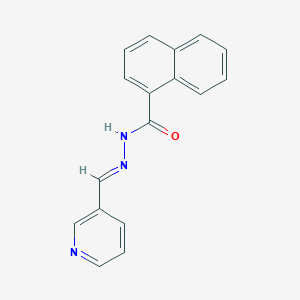
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.
Wirkmechanismus
DMPA binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMPA has been shown to have potent inhibitory effects on MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. It has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of DMPA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPA in lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other proteins. This specificity also allows for the study of the specific role of MDM2 in various diseases. However, one limitation of using DMPA is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on DMPA should focus on further understanding its biochemical and physiological effects, as well as its potential therapeutic effects in various diseases. Additionally, research should focus on developing more potent and selective inhibitors of MDM2, which may have greater therapeutic potential than DMPA.
Synthesemethoden
The synthesis of DMPA involves the reaction of N-(2,3-dimethylphenyl)-beta-alanine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product, DMPA.
Wissenschaftliche Forschungsanwendungen
DMPA has been extensively studied for its potential use in cancer research. As mentioned earlier, it is a small molecule inhibitor of MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by DMPA leads to the stabilization and activation of p53, which can induce apoptosis in cancer cells. DMPA has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-6-10-16(14(13)2)19-17(20)11-12-18-23(21,22)15-8-4-3-5-9-15/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRNRZQCUKZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)